6-Iodopyridazine-3-carbonitrile
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Overview
Description
6-Iodopyridazine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₂IN₃ It is characterized by the presence of an iodine atom at the 6th position and a cyano group at the 3rd position on a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodopyridazine-3-carbonitrile typically involves the iodination of pyridazine derivatives. One common method includes the reaction of pyridazine-3-carbonitrile with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include pyridazine derivatives with various functional groups.
Coupling Products: Aryl or alkyl-substituted pyridazine derivatives.
Scientific Research Applications
6-Iodopyridazine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Iodopyridazine-3-carbonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom can facilitate binding interactions through halogen bonding, while the cyano group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
6-Bromopyridazine-3-carbonitrile: Similar structure but with a bromine atom instead of iodine.
6-Chloropyridazine-3-carbonitrile: Contains a chlorine atom at the 6th position.
Pyridazine-3-carbonitrile: Lacks the halogen substituent.
Uniqueness: 6-Iodopyridazine-3-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine or chlorine analogs. The larger atomic radius and higher polarizability of iodine can enhance certain types of chemical reactions and binding interactions.
Properties
IUPAC Name |
6-iodopyridazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2IN3/c6-5-2-1-4(3-7)8-9-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPXEHNMXIMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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